Cycloheptanecarboximidamide
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Overview
Description
Cycloheptanecarboximidamide is a chemical compound with the molecular formula C8H16N2. It is known for its potential therapeutic applications and has gained significant attention in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanecarboximidamide can be synthesized through various synthetic routes. One common method involves the reaction of cycloheptanone with hydroxylamine to form cycloheptanone oxime, which is then treated with a reducing agent such as lithium aluminum hydride to yield this compound. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert this compound to cycloheptanemethylamine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include cycloheptanecarboxylic acid, cycloheptanemethylamine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Cycloheptanecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cycloheptanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Cycloheptanecarboximidamide can be compared with other similar compounds, such as cyclohexanecarboximidamide and cyclooctanecarboximidamide. These compounds share similar structural features but differ in the size of the ring and specific chemical properties. This compound is unique due to its seven-membered ring, which imparts distinct chemical reactivity and biological activity compared to its six- and eight-membered counterparts .
List of Similar Compounds
- Cyclohexanecarboximidamide
- Cyclooctanecarboximidamide
- Cyclopentanecarboximidamide
- Cyclononanecarboximidamide
Properties
IUPAC Name |
cycloheptanecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXVDIKUIVRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.